molecular formula C10H18N2O6S B148244 N-(3-Nitratopivaloyl)cysteine ethyl ester CAS No. 130432-17-6

N-(3-Nitratopivaloyl)cysteine ethyl ester

Cat. No. B148244
M. Wt: 294.33 g/mol
InChI Key: KCKXBNDUEKMBFJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Nitratopivaloyl)cysteine ethyl ester, commonly known as NNPCE, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This molecule is a derivative of cysteine, which is an amino acid that plays a crucial role in various physiological processes in the human body. NNPCE has been studied extensively for its ability to modulate redox signaling pathways, which are involved in many cellular processes, including apoptosis, proliferation, and differentiation.

Mechanism Of Action

The mechanism of action of NNPCE is not fully understood, but it is believed to be related to its ability to modulate redox signaling pathways. NNPCE has been shown to increase the levels of glutathione, a major antioxidant in the body, and to inhibit the activity of reactive oxygen species (ROS) and reactive nitrogen species (RNS). In addition, NNPCE has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.

Biochemical And Physiological Effects

NNPCE has been shown to have several biochemical and physiological effects. For example, NNPCE has been shown to increase the levels of glutathione and to inhibit the activity of ROS and RNS. In addition, NNPCE has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. These effects have been shown to protect against oxidative stress-induced damage in various tissues, including the cardiovascular system and the brain.

Advantages And Limitations For Lab Experiments

NNPCE has several advantages for lab experiments. For example, it is a synthetic compound that can be easily synthesized in large quantities. In addition, it has been shown to be stable and to have low toxicity. However, there are also some limitations to using NNPCE in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for research on NNPCE. One direction is to further elucidate its mechanism of action and its effects on redox signaling pathways. Another direction is to evaluate its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Finally, it may be possible to develop derivatives of NNPCE that have improved pharmacological properties and that can be used in clinical settings.

Synthesis Methods

NNPCE can be synthesized using a multi-step process that involves the reaction of cysteine with nitric acid and pivalic anhydride. The first step involves the nitration of cysteine with nitric acid to form N-nitroso-cysteine. The second step involves the reaction of N-nitroso-cysteine with pivalic anhydride to form N-(3-nitratopivaloyl)cysteine. Finally, the ethyl ester of N-(3-nitratopivaloyl)cysteine is obtained by esterification with ethanol.

Scientific Research Applications

NNPCE has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Several studies have shown that NNPCE can modulate redox signaling pathways, which are involved in the pathogenesis of these diseases. For example, NNPCE has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, NNPCE has been shown to protect against oxidative stress-induced damage in the cardiovascular system and the brain.

properties

CAS RN

130432-17-6

Product Name

N-(3-Nitratopivaloyl)cysteine ethyl ester

Molecular Formula

C10H18N2O6S

Molecular Weight

294.33 g/mol

IUPAC Name

ethyl (2R)-2-[(2,2-dimethyl-3-nitrooxypropanoyl)amino]-3-sulfanylpropanoate

InChI

InChI=1S/C10H18N2O6S/c1-4-17-8(13)7(5-19)11-9(14)10(2,3)6-18-12(15)16/h7,19H,4-6H2,1-3H3,(H,11,14)/t7-/m0/s1

InChI Key

KCKXBNDUEKMBFJ-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@H](CS)NC(=O)C(C)(C)CO[N+](=O)[O-]

SMILES

CCOC(=O)C(CS)NC(=O)C(C)(C)CO[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C(CS)NC(=O)C(C)(C)CO[N+](=O)[O-]

Other CAS RN

130432-17-6

synonyms

N-(3-nitratopivaloyl)cysteine ethyl ester
SPM 3672
SPM-3672

Origin of Product

United States

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